3,4-Dimethyl-3-hexanol
Overview
Description
3,4-Dimethyl-3-hexanol is an organic compound with the molecular formula C8H18O. It is a tertiary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to three other carbon atoms. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-3-hexanol can be synthesized through several methods. One common method involves the reaction of 3,4-dimethyl-3-hexanone with a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic hydrogenation of 3,4-dimethyl-3-hexanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere to ensure complete reduction of the ketone to the alcohol .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-3-hexanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 3,4-dimethyl-3-hexanone using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: Although it is already an alcohol, further reduction can lead to the formation of hydrocarbons.
Substitution: The hydroxyl group can be substituted with halogens using reagents like hydrogen bromide (HBr) to form 3,4-dimethyl-3-hexyl bromide.
Common Reagents and Conditions
Oxidation: Chromic acid, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrogen bromide, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: 3,4-Dimethyl-3-hexanone.
Reduction: Hydrocarbons.
Substitution: 3,4-Dimethyl-3-hexyl bromide.
Scientific Research Applications
3,4-Dimethyl-3-hexanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research on its derivatives has potential implications in the development of pharmaceuticals.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3-hexanol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. Its hydroxyl group can act as a nucleophile in substitution reactions, and its carbon skeleton can undergo various transformations under different reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethyl-3-hexanol
- 2,2-Dimethyl-3-hexanol
- 3-Methyl-3-hexanol
- 3,5-Dimethyl-5-methoxy-3-hexanol
Uniqueness
3,4-Dimethyl-3-hexanol is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and physical properties. Its tertiary alcohol structure makes it less prone to oxidation compared to primary and secondary alcohols, and its branched carbon chain influences its solubility and boiling point .
Properties
IUPAC Name |
3,4-dimethylhexan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-5-7(3)8(4,9)6-2/h7,9H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXOYCIYKQJAAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941323 | |
Record name | 3,4-Dimethylhexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-08-4 | |
Record name | 3,4-Dimethyl-3-hexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19550-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethyl-3-hexanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019550084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hexanol,4-dimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97526 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dimethylhexan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hexanol, 3,4-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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